molecular formula C17H36ClNO2 B14010170 Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride CAS No. 41489-04-7

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride

Cat. No.: B14010170
CAS No.: 41489-04-7
M. Wt: 321.9 g/mol
InChI Key: CZUMCMZSVZKWJQ-NTISSMGPSA-N
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Description

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This compound is particularly interesting due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in a variety of applications, including detergents, emulsifiers, and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride typically involves the esterification of dodecanol with (2S)-2-amino-3-methylbutanoic acid, followed by the conversion of the ester to its hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride primarily involves its ability to interact with lipid bilayers and proteins. The hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar amphiphilic properties.

    Dodecyltrimethylammonium bromide: A cationic surfactant used in similar applications.

Uniqueness

What sets Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride apart is its specific structure, which combines the properties of both an amino acid and a long-chain ester. This unique combination allows it to interact with biological molecules in ways that other surfactants cannot, making it particularly valuable in biomedical research and applications.

Properties

CAS No.

41489-04-7

Molecular Formula

C17H36ClNO2

Molecular Weight

321.9 g/mol

IUPAC Name

dodecyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C17H35NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3;/h15-16H,4-14,18H2,1-3H3;1H/t16-;/m0./s1

InChI Key

CZUMCMZSVZKWJQ-NTISSMGPSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](C(C)C)N.Cl

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C(C)C)N.Cl

Origin of Product

United States

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